molecular formula C16H28O2 B033607 Cioteronel CAS No. 105635-64-1

Cioteronel

Cat. No. B033607
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855322

Procedure details

6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {1,1-dichlorohexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} (45.9 g) is added to a 100 ml, round-bottomed flask fitted with a condenser. Powdered zinc metal (92 g) and glacial acetic acid (312 ml) are added to the flask and the solution allowed to reflux for an hour. The solution is filtered to remove the zinc and zinc chloride, formed in the reaction. The product is washed with an aqueous sodium bicarbonate solution and extracted three times with ether. The ether extracts are combined and dried over anhydrous sodium sulfate. The resulting yellow oil is chromatographed on silica gel and eluted with 4:1 hexane:ether. The fractions are combined, and gave 2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} as a clear, colorless oil.
Name
6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step Two
Quantity
312 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:9](=[O:10])[CH2:8][CH:7]2[CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:11][CH2:12][CH2:13][CH2:14][CH:15]([O:18][CH3:19])[CH2:16][CH3:17]>[Zn].C(O)(=O)C>[CH3:19][O:18][CH:15]([CH2:16][CH3:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH:6]1[CH2:5][CH2:4][CH:3]2[CH:7]1[CH2:8][C:9](=[O:10])[CH2:2]2

Inputs

Step One
Name
6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C2CCC(C2CC1=O)CCCCC(CC)OC)Cl
Step Two
Name
Quantity
92 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
312 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove the zinc and zinc chloride
CUSTOM
Type
CUSTOM
Details
formed in the reaction
WASH
Type
WASH
Details
The product is washed with an aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil is chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 4:1 hexane

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC1C2CC(CC2CC1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.